2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl- typically involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the geranyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro derivatives, and substituted coumarins. These products can have varied biological and chemical properties, making them useful in different applications.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It is studied for its potential therapeutic applications in treating diseases like cancer and inflammation.
Medicine: Due to its biological activities, the compound is explored for its potential use in drug development and as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl-, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Herniarin: A methoxylated derivative of coumarin with similar biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl- is unique due to the presence of the geranyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity, allowing better interaction with lipid membranes and cellular targets. Additionally, the geranyl group contributes to its fragrance and flavor properties, making it valuable in the fragrance industry.
Properties
CAS No. |
50542-90-0 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C20H24O3/c1-14(2)6-5-7-15(3)10-11-22-17-8-9-18-16(4)12-20(21)23-19(18)13-17/h6,8-10,12-13H,5,7,11H2,1-4H3 |
InChI Key |
PFCHESZMLIVMTC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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